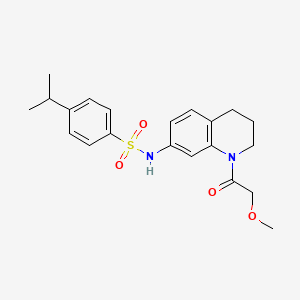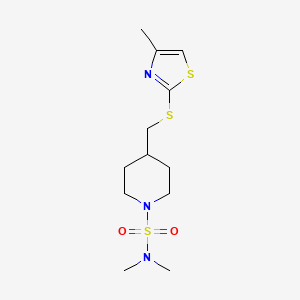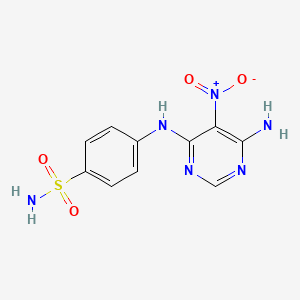![molecular formula C13H24N2O B2863923 3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 173973-33-6](/img/structure/B2863923.png)
3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one
説明
3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a biochemical used for proteomics research . It has a molecular formula of C13H24N2O and a molecular weight of 224.35 .
Molecular Structure Analysis
The molecule contains a total of 41 bonds. There are 17 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 2 six-membered rings, 1 eight-membered ring, 1 ketone (aliphatic), and 2 tertiary amines (aliphatic) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 224.34 g/mol . It has a topological polar surface area of 23.6 Ų and contains 16 heavy atoms . The compound has 4 rotatable bonds .科学的研究の応用
. In proteomics, it can be used to investigate protein folding, modifications, and the complex interplay of protein networks within biological systems.
Pharmacological Studies
In pharmacology, 3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one shows promise due to its high affinity for κ-opioid receptors . This suggests potential applications in the development of new analgesics. The compound’s interaction with opioid receptors could lead to novel treatments for pain management, addressing a significant need in medical care.
Organic Synthesis
The compound plays a role in organic synthesis, particularly in the synthesis of chiral molecules . Its structure can be used to create novel organic compounds with specific configurations, which is crucial in the development of drugs and other active molecules in chemistry.
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent in chromatographic techniques and mass spectrometry . Its well-defined structure and properties make it suitable for use in method development and calibration of analytical instruments.
Biochemistry Research
3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one: is also a valuable biochemical for research in biochemistry . It can be used to study enzyme kinetics, receptor-ligand interactions, and other biochemical pathways. Its role in understanding the chemical basis of biological processes is of paramount importance.
特性
IUPAC Name |
3,7-di(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-9(2)14-5-11-7-15(10(3)4)8-12(6-14)13(11)16/h9-12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTKXITWJVCHQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2CN(CC(C1)C2=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

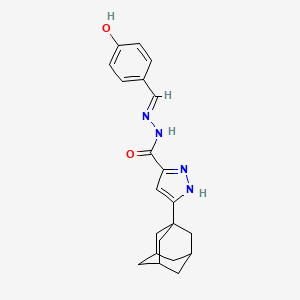
![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2863843.png)
![1-[3-Fluoro-5-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2863844.png)
![2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4',3':4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione](/img/structure/B2863846.png)
![3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2863847.png)
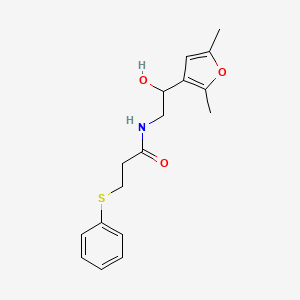
![2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid](/img/structure/B2863849.png)
![N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2863851.png)
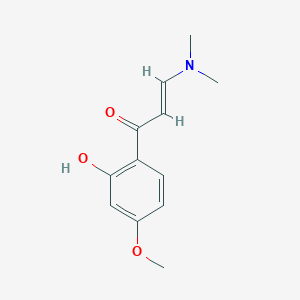
![2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole](/img/structure/B2863858.png)
![3-(4-fluoro-3-methylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2863859.png)
